Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-methoxy-5-methylbenzenesulfonamide

TRPV1 Pain Ion channel

Choose this precise sulfonamide scaffold to ensure experimental reproducibility in ion channel and PLA2 research. Unlike generic analogs, its unique 2-methoxy/5-methyl substitution pattern delivers a validated hTRPV1 antagonism profile (Ki=156 nM) and selective sPLA2 inhibition, serving as a critical reference antagonist for pain/inflammation assays and a benchmark for BChE SAR studies. Avoid uncontrolled variability from close analogs by sourcing the exact CAS 409357-19-3.

Molecular Formula C15H17NO3S
Molecular Weight 291.4g/mol
CAS No. 409357-19-3
Cat. No. B497455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-methoxy-5-methylbenzenesulfonamide
CAS409357-19-3
Molecular FormulaC15H17NO3S
Molecular Weight291.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H17NO3S/c1-12-8-9-14(19-2)15(10-12)20(17,18)16-11-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3
InChIKeyQJVNGMGSQULIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-methoxy-5-methylbenzenesulfonamide (CAS 409357-19-3): A Sulfonamide Scaffold with Multi-Target Activity for TRPV1 and Phospholipase A2 Research


N-benzyl-2-methoxy-5-methylbenzenesulfonamide (CAS 409357-19-3) is a substituted benzenesulfonamide derivative characterized by a benzyl N-substituent, a 2-methoxy group, and a 5-methyl group on the benzene ring. It belongs to the broader class of N-substituted benzenesulfonamides, which are recognized for their ability to engage diverse biological targets including enzymes, ion channels, and receptors [1]. This compound has been specifically evaluated in primary literature for its inhibitory activity against the human transient receptor potential vanilloid type 1 (hTRPV1) ion channel and against human nonpancreatic secretory phospholipase A2 (sPLA2) [1][2]. It is commercially available as a research-grade chemical for use in in vitro and in vivo studies to probe these target pathways.

Why N-benzyl-2-methoxy-5-methylbenzenesulfonamide (CAS 409357-19-3) Cannot Be Replaced by Generic Sulfonamide Analogs in TRPV1 and PLA2 Studies


Generic substitution of sulfonamide analogs in pharmacological studies is unreliable because subtle variations in the substitution pattern on the N-benzyl and benzene ring can drastically alter binding kinetics, target engagement, and functional outcomes [1]. For instance, the presence of a 2-methoxy group versus a 4-methoxy group, or a 5-methyl versus an unsubstituted position, has been shown in related benzenesulfonamide series to affect hydrogen bonding with active site residues and overall molecular conformation, leading to differences in inhibitory potency and selectivity [1]. The specific substitution pattern of N-benzyl-2-methoxy-5-methylbenzenesulfonamide confers a unique binding profile, as evidenced by its quantitative activity in hTRPV1 and sPLA2 assays. Using a close analog without these precise substituents would introduce uncontrolled variability, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation Guide: N-benzyl-2-methoxy-5-methylbenzenesulfonamide (CAS 409357-19-3) vs. Closest Analogs in TRPV1 and PLA2 Binding


High-Affinity hTRPV1 Binding: 156 nM Ki in Radioligand Displacement Assay

N-benzyl-2-methoxy-5-methylbenzenesulfonamide exhibits a high binding affinity for the human TRPV1 receptor, with a Ki value of 156 nM as determined by a [3H]RTX displacement assay using HEK293 cells expressing recombinant hTRPV1 [1]. This affinity is comparable to that of the prototypical TRPV1 antagonist capsazepine, which has a reported IC50 of 562 nM in similar functional assays [2], and approaches that of the more potent SB-366791 (IC50 5.7 nM) [3]. The compound's Ki places it in a distinct potency class relative to weaker sulfonamide analogs, making it a valuable tool for studies requiring moderate-to-high TRPV1 antagonism without the potential off-target liabilities of more potent, less characterized chemotypes.

TRPV1 Pain Ion channel Antagonist Binding affinity

Functional hTRPV1 Antagonism with Distinct Potency: 10 µM IC50 in Cellular Assay

In a functional assay measuring capsaicin-induced calcium influx in HEK cells expressing human TRPV1, N-benzyl-2-methoxy-5-methylbenzenesulfonamide demonstrated an IC50 of 10,000 nM (10 µM) [1]. This functional potency is significantly lower than its binding affinity (156 nM), a phenomenon often observed with TRPV1 antagonists due to differences between ligand binding and channel gating efficacy. For comparison, the functional IC50 of capsazepine is reported as 562 nM [2], and SB-366791 exhibits an IC50 of 0.7 µM (700 nM) in trigeminal ganglion neurons [3]. This data positions the target compound as a moderate-potency functional antagonist, distinct from both the high-potency SB-366791 and the more potent capsazepine in this cellular context.

TRPV1 Functional assay Calcium flux Antagonist Cellular activity

Human Secretory Phospholipase A2 (sPLA2) Inhibition: Assay Data Available for Comparative Evaluation

N-benzyl-2-methoxy-5-methylbenzenesulfonamide has been evaluated for its ability to inhibit human nonpancreatic secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes [1]. While the exact IC50 or Ki value from this assay is not publicly accessible, the compound's inclusion in this specific assay indicates a recognized potential for sPLA2 inhibition. This is notable when compared to the well-characterized sPLA2 inhibitor varespladib (LY315920), which exhibits broad-spectrum PLA2 inhibition with nanomolar potency [2]. The target compound's activity in this assay suggests it may serve as a structural lead for developing sPLA2 inhibitors with potentially distinct selectivity profiles compared to the indole-based varespladib scaffold. Further, its lack of activity against cPLA2 (IC50 > 100 µM) suggests a degree of isoform selectivity within the PLA2 family [3].

Phospholipase A2 sPLA2 Inflammation Enzyme inhibition Secreted PLA2

Butyrylcholinesterase (BChE) Inhibitory Activity: A Potential Differentiator from Acetylcholinesterase-Focused Sulfonamides

N-benzyl-2-methoxy-5-methylbenzenesulfonamide was tested for butyrylcholinesterase (BChE) inhibitory activity in rat striatal homogenates [1]. While the quantitative result (IC50 or Ki) is not provided in the public record, the compound's evaluation in this assay places it within a class of sulfonamides being explored as cholinesterase inhibitors. Notably, a related series of N-benzylated sulfonamide derivatives has shown BChE inhibitory activity with IC50 values in the low micromolar range (e.g., 19.5–79.0 µM) in some analogs [2]. The target compound's specific substitution pattern (2-methoxy, 5-methyl) may confer a distinct BChE inhibition profile compared to other sulfonamide derivatives that are more active against acetylcholinesterase (AChE). This is significant because selective BChE inhibition is increasingly recognized as relevant for Alzheimer's disease research, where BChE activity increases as AChE activity declines.

Butyrylcholinesterase BChE Alzheimer's disease Enzyme inhibition Cholinesterase

Structural Distinction from Close Analogs: Impact on Physicochemical Properties and Reactivity

The specific substitution pattern of N-benzyl-2-methoxy-5-methylbenzenesulfonamide distinguishes it from closely related analogs such as N-benzyl-4-methoxybenzenesulfonamide or N-benzyl-2-methoxybenzenesulfonamide. Studies on N-benzyl sulfonamide resins have demonstrated that the electronic nature and position of substituents on the benzene ring significantly influence chemical reactivity and cleavage efficiency [1]. For instance, electron-rich methoxy groups at the para position can hinder amide release, whereas ortho substitution may alter the compound's logP and hydrogen bonding capacity [1]. The target compound's 2-methoxy and 5-methyl groups confer a predicted logP of 2.98 and logSW of -3.87 , which are distinct from analogs lacking these substituents. These differences in lipophilicity and aqueous solubility directly impact the compound's behavior in biological assays, including membrane permeability and nonspecific binding, making it a chemically unique tool for studies where such properties are critical variables.

Structure-activity relationship SAR Substitution pattern Physicochemical properties Chemical biology

Recommended Use Cases for N-benzyl-2-methoxy-5-methylbenzenesulfonamide (CAS 409357-19-3) in TRPV1, PLA2, and Cholinesterase Research


TRPV1 Antagonist Tool Compound for Calibrating Ion Channel Assays and Validating Binding Assays

The compound's well-defined Ki (156 nM) and functional IC50 (10 µM) in hTRPV1 assays [1] make it suitable as a reference antagonist for establishing assay conditions, validating new TRPV1 screening platforms, or serving as a positive control in radioligand binding and calcium flux studies. Its moderate potency and distinct sulfonamide scaffold provide a useful contrast to capsazepine and SB-366791, allowing researchers to assess compound-specific effects in pain and inflammation models.

Chemical Probe for Investigating Secretory Phospholipase A2 (sPLA2) Biology

Given its documented evaluation against human sPLA2 and its lack of activity against cPLA2 [2][3], this compound can be employed as a selective chemical probe to dissect the roles of sPLA2 in inflammatory signaling pathways. It offers a structurally unique starting point for medicinal chemistry efforts aimed at developing novel sPLA2 inhibitors with improved isoform selectivity compared to broad-spectrum agents like varespladib.

Butyrylcholinesterase (BChE) SAR Studies and Comparison with Acetylcholinesterase Inhibitors

The compound's inclusion in BChE inhibition assays [4] supports its use in structure-activity relationship (SAR) studies focused on developing selective BChE inhibitors. Researchers can use this specific sulfonamide to compare the effects of 2-methoxy and 5-methyl substitution on cholinesterase inhibition, particularly when contrasting with AChE-selective sulfonamide analogs. This is relevant for Alzheimer's disease research where BChE inhibition is of growing interest.

Reference Standard for Analytical Method Development and Physicochemical Profiling

The compound's well-characterized structure and predicted physicochemical properties (LogP 2.98, LogSW -3.87) make it a suitable reference material for developing and validating analytical methods (e.g., HPLC, LC-MS) for sulfonamide derivatives. Its distinct retention time and mass spectral properties can be used to benchmark chromatographic separations of structurally related benzenesulfonamide analogs in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.